molecular formula C11H10N2OS B2950913 3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one CAS No. 941977-22-6

3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one

Cat. No. B2950913
CAS RN: 941977-22-6
M. Wt: 218.27
InChI Key: XAANDACGWILISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazinones and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis of β- and γ-lactam Fused Dihydropyrazinones

Dihydropyrazinones have been used as intermediates in the synthesis of β- and γ-lactam fused compounds. These structures are significant due to their potential biological activities and their use in medicinal chemistry .

Microwave-Assisted Synthesis

Researchers have explored microwave-assisted synthesis methods for dihydropyrazinones, which can offer advantages over conventional synthesis techniques such as reduced reaction times and improved yields .

Regioselective C–N Bond Formation

Dihydropyrazinones serve as core structures in synthetic approaches that involve regioselective carbon-nitrogen bond formation. This is crucial for constructing complex molecules with potential pharmaceutical applications .

properties

IUPAC Name

4-(4-methylphenyl)-2-sulfanylidene-1H-pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-7-6-12-10(15)11(13)14/h2-7H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAANDACGWILISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CNC(=S)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one

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